3-azido-5-bromopyridine
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Overview
Description
3-Azido-5-bromopyridine is a heterocyclic organic compound that features both azide and bromine functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-5-bromopyridine typically involves the substitution of a halogenated pyridine derivative with an azide group. One common method is the nucleophilic substitution reaction where 3-bromo-5-chloropyridine is treated with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction proceeds efficiently to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-5-bromopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Cross-Coupling Reactions: The bromine atom allows for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Triazoles: Formed via click chemistry with alkynes.
Biaryl Compounds: Formed via Suzuki-Miyaura coupling with boronic acids.
Scientific Research Applications
3-Azido-5-bromopyridine has diverse applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.
Industry: Utilized in the production of advanced materials and functionalized polymers.
Mechanism of Action
The mechanism of action of 3-azido-5-bromopyridine is primarily related to its reactivity. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry for their stability and bioactivity.
Comparison with Similar Compounds
3-Azidopyridine: Lacks the bromine atom, making it less versatile in cross-coupling reactions.
5-Bromopyridine: Lacks the azide group, limiting its use in click chemistry.
3-Azido-4-bromopyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3-Azido-5-bromopyridine is unique due to the presence of both azide and bromine functional groups, which provide dual reactivity. This allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1692510-03-4 |
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Molecular Formula |
C5H3BrN4 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
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